molecular formula C27H29N5O2S B2702417 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide CAS No. 923172-90-1

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide

Cat. No. B2702417
CAS RN: 923172-90-1
M. Wt: 487.62
InChI Key: HCBKNIMFXZCSKC-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide is a useful research compound. Its molecular formula is C27H29N5O2S and its molecular weight is 487.62. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Sulfonamide compounds, including aminopyrimidine derivatives, have been extensively studied for their crystal structures. For example, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have been investigated, revealing detailed insights into hydrogen bonding and molecular interactions within these compounds (Balasubramani, Muthiah, & Lynch, 2007). These structural analyses are crucial for understanding the compound's molecular behavior and interactions, which can inform its applications in various scientific fields.

Drug Metabolism and Prodrug Forms

Sulfonamides have been explored for their potential as prodrugs. A study on water-soluble amino acid derivatives of N-methylsulfonamides evaluated these compounds as potential prodrug forms, focusing on their stability and hydrolysis to yield the parent sulfonamide. This research underscores the importance of sulfonamides in drug design and their metabolic pathways (Larsen, Bundgaard, & Lee, 1988).

Biochemical Applications

In biochemical research, sulfonamides have been utilized as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. The development of novel sulfonamide derivatives with inhibitory activity against carbonic anhydrase showcases the therapeutic potential of these compounds in treating conditions like glaucoma and edema (Scozzafava, Menabuoni, Mincione, & Supuran, 2002).

Antibacterial and Antiviral Properties

The synthesis of N,N-diethylamide bearing benzenesulfonamide derivatives highlighted their marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus, demonstrating the potential of sulfonamide compounds in combating microbial infections (Ajani et al., 2013). Additionally, certain sulfonamide derivatives have shown promising antiviral activity, further expanding their applicability in medicinal chemistry and drug development (Holý et al., 2002).

properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2S/c1-4-32(5-2)26-19-20(3)28-27(30-26)29-23-13-15-24(16-14-23)31-35(33,34)25-17-11-22(12-18-25)21-9-7-6-8-10-21/h6-19,31H,4-5H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBKNIMFXZCSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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